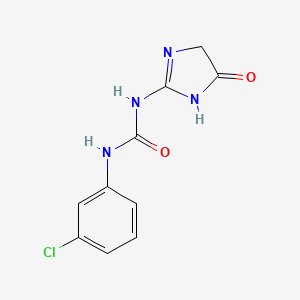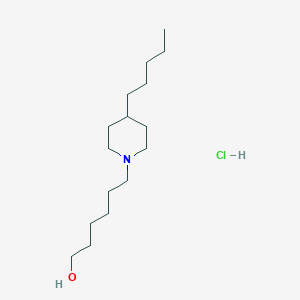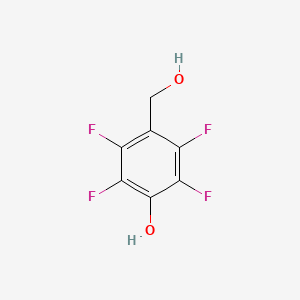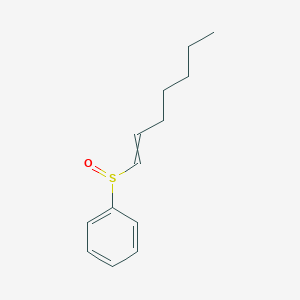
N-(3-Chlorophenyl)-N'-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a chlorophenyl group and an imidazole ring in its structure suggests potential biological activity and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)urea typically involves the reaction of 3-chloroaniline with an appropriate isocyanate or carbodiimide under controlled conditions. The reaction may be carried out in the presence of a catalyst or under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch or continuous processes. The choice of solvents, temperature, and pressure conditions would be optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH would be tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals or materials.
作用機序
The mechanism of action of N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)urea would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of the imidazole ring suggests potential binding to metal ions or active sites in proteins, leading to inhibition or modulation of biological activity.
類似化合物との比較
Similar Compounds
N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)carbamate: Similar structure but with a carbamate group instead of the urea group.
Uniqueness
The unique combination of the chlorophenyl group and the imidazole ring in N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)urea may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
61635-14-1 |
|---|---|
分子式 |
C10H9ClN4O2 |
分子量 |
252.66 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-3-(5-oxo-1,4-dihydroimidazol-2-yl)urea |
InChI |
InChI=1S/C10H9ClN4O2/c11-6-2-1-3-7(4-6)13-10(17)15-9-12-5-8(16)14-9/h1-4H,5H2,(H3,12,13,14,15,16,17) |
InChIキー |
UVMJRAGOQOABOE-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC(=N1)NC(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide](/img/structure/B14588205.png)
![Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588212.png)
![3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14588215.png)
![Ethyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14588216.png)

![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)
![N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14588235.png)
![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)


![3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)](/img/structure/B14588277.png)
methanone](/img/structure/B14588278.png)

